Panipenem

Vue d'ensemble

Description

Le panipénème est un antibiotique carbapénème doté d'un large spectre d'activité contre les bactéries à Gram positif et à Gram négatif. Il est souvent utilisé en association avec le bétamipron pour prévenir la néphrotoxicité. Le panipénème est connu pour son efficacité dans le traitement de diverses infections, notamment les infections respiratoires et urinaires .

Applications De Recherche Scientifique

Panipenem has several scientific research applications:

Medicine: It is used to treat various infections, including those caused by multidrug-resistant bacteria. .

Chemistry: It serves as a model compound for studying the stability and reactivity of carbapenem antibiotics.

Mécanisme D'action

Target of Action

Panipenem is a carbapenem antibiotic that targets a wide range of Gram-negative and Gram-positive aerobic and anaerobic bacteria, including Streptococcus pneumoniae and species producing β-lactamases .

Mode of Action

This compound, like other carbapenems, inhibits bacterial cell wall synthesis by binding strongly to essential penicillin-binding proteins. This interaction results in the death of the bacterial cells . This compound is coadministered with betamipron, an organic anion tubular transport inhibitor, which inhibits the active transport of this compound in the renal cortex, thereby reducing the nephrotoxic potential of the antimicrobial agent .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of bacterial cell wall synthesis. By binding to penicillin-binding proteins, this compound disrupts the process of peptidoglycan cross-linking, which is crucial for maintaining the structural integrity of the bacterial cell wall .

Pharmacokinetics

This compound displays linear kinetics over the dose range 0.125/0.125–1/1g after a single intravenous dose . The clearance of this compound in patients was found to be 9.53 ± 1.26 L/h with hemodialysis, and 2.92 ± 0.238 L/h without hemodialysis . Betamipron significantly reduces the renal clearance of this compound by preventing this compound uptake in the renal tubule .

Result of Action

The result of this compound’s action is the death of the bacterial cells. By inhibiting cell wall synthesis, this compound causes the bacterial cells to become structurally compromised, leading to cell lysis and death .

Méthodes De Préparation

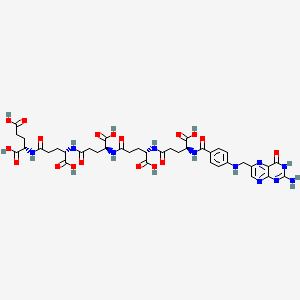

La synthèse du panipénème implique plusieurs étapes. Initialement, l'acétoacétate de méthyle et l'alcool p-nitrobenzylique sont utilisés comme matières premières pour préparer le noyau parent du panipénème par une série de réactions : échange d'ester, diazo, énolisation, substitution, hydrolyse et réactions de fermeture de cycle. La chaîne latérale du panipénème est préparée à l'aide de chlorhydrate de (3R)-3-hydroxypyrrolidine et d'ester de chloroformate de nitrobenzyle par amidation, sulfonylation, substitution nucléophile et réactions de saponification. Enfin, le noyau parent et la chaîne latérale sont combinés par condensation, suivie d'une hydrolyse catalytique et d'une imidisation pour obtenir le panipénème .

Analyse Des Réactions Chimiques

Le panipénème subit diverses réactions chimiques, notamment :

Isomérisation : Le panipénème peut exister sous forme Z et sous forme E, et les vitesses d'isomérisation sont influencées par le pH de la solution.

Dégradation : La dégradation du panipénème suit une cinétique de pseudo-premier ordre. La vitesse de dégradation est affectée par la concentration initiale du panipénème et le pH de la solution.

Applications de la recherche scientifique

Le panipénème a plusieurs applications de recherche scientifique :

Médecine : Il est utilisé pour traiter diverses infections, notamment celles causées par des bactéries multirésistantes. .

Chimie : Il sert de composé modèle pour étudier la stabilité et la réactivité des antibiotiques carbapénèmes.

Mécanisme d'action

Le panipénème exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline, qui sont essentielles à la synthèse de la paroi cellulaire bactérienne. Cette liaison entraîne l'inhibition de la synthèse de la paroi cellulaire et, finalement, la mort de la bactérie. Le panipénème est administré conjointement avec le bétamipron pour inhiber son absorption dans le tubule rénal, empêchant ainsi la néphrotoxicité .

Comparaison Avec Des Composés Similaires

Le panipénème fait partie de la famille des antibiotiques carbapénèmes, qui comprend l'imipénème, le méropénème, l'ertapenème, le doripénème et le biapénème. Comparé à ces composés, le panipénème possède un large spectre d'activité et est efficace contre les bactéries à Gram positif et à Gram négatif. Il n'est pas stable à l'hydrolyse par la déhydropeptidase-I rénale humaine, contrairement à certains autres carbapénèmes .

Composés similaires

- Imipénème

- Méropénème

- Ertapenème

- Doripénème

- Biapenème

La combinaison unique du panipénème avec le bétamipron pour prévenir la néphrotoxicité le différencie des autres carbapénèmes .

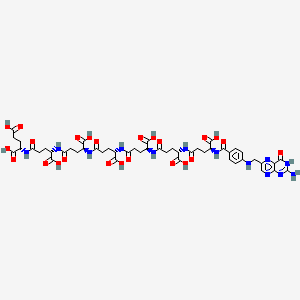

Propriétés

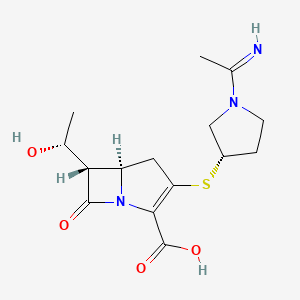

IUPAC Name |

(5R,6S)-3-[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7-,9+,10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMABNNERDVXID-DLYFRVTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S[C@H]3CCN(C3)C(=N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868982 | |

| Record name | Panipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87726-17-8 | |

| Record name | Panipenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87726-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panipenem [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087726178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panipenem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9769W09JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

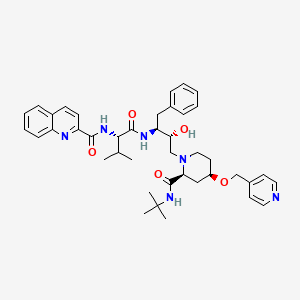

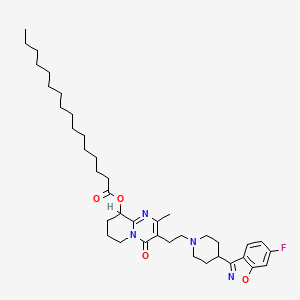

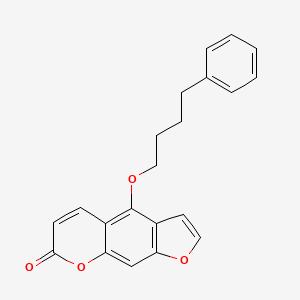

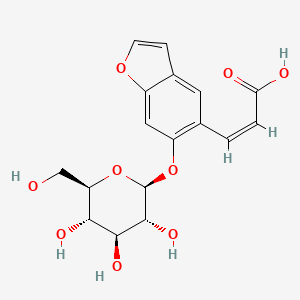

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.